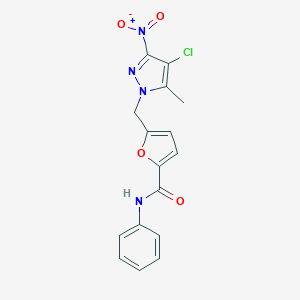![molecular formula C21H17BrN2O3 B213648 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of epigenetics. This compound is a small molecule inhibitor of the chromatin remodeling protein, Bromodomain PHD finger Transcription Factor (BPTF), which plays a crucial role in regulating gene expression.
作用機序
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor binds to the bromodomain of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide, which is responsible for recognizing acetylated lysine residues on histones. This binding prevents 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide from interacting with chromatin, leading to a decrease in the activity of the NuRD complex. The inhibition of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide results in altered chromatin structure and gene expression, leading to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to have several biochemical and physiological effects in cellular and animal models. In cancer cells, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to decrease cell proliferation, induce apoptosis, and inhibit tumor growth. In stem cells, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to promote differentiation and inhibit self-renewal. In animal models, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to have therapeutic effects in cancer and neurodegenerative diseases.
実験室実験の利点と制限
The use of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor in lab experiments has several advantages, including its specificity for 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide, its small molecular weight, and its ability to penetrate cell membranes. However, there are also limitations to its use, such as its potential off-target effects, the need for appropriate controls, and the difficulty in optimizing the concentration and timing of treatment.
将来の方向性
There are several future directions for research on 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor, including its potential therapeutic applications in cancer and neurodegenerative diseases, its role in stem cell differentiation and development, and its use as a tool for studying epigenetic regulation. Further studies are needed to optimize the synthesis and purity of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor, to investigate its effects on different cell types and in vivo models, and to identify potential off-target effects and toxicity. Additionally, the development of novel 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitors with improved potency and selectivity could lead to the discovery of new therapeutic targets and treatment options for various diseases.
合成法
The synthesis of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide involves a series of chemical reactions, starting with the reaction of 2-bromophenol with formaldehyde to form 2-bromo-phenyl-methanol. This intermediate is then reacted with N-(4-carbamoylphenyl)benzamide in the presence of a base to yield the final product, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
科学的研究の応用
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has emerged as a promising tool for studying the role of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide in gene regulation and epigenetics. 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide is a member of the nucleosome remodeling and histone acetyltransferase (NuRD) complex, which plays a critical role in regulating gene expression by altering chromatin structure. 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide is overexpressed in several types of cancer, and its inhibition has been shown to suppress tumor growth and induce cell death. 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has also been used in studies related to stem cell differentiation, embryonic development, and neuronal function.
特性
製品名 |
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide |
|---|---|
分子式 |
C21H17BrN2O3 |
分子量 |
425.3 g/mol |
IUPAC名 |
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide |
InChI |
InChI=1S/C21H17BrN2O3/c22-18-3-1-2-4-19(18)27-13-14-5-7-16(8-6-14)21(26)24-17-11-9-15(10-12-17)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26) |
InChIキー |
UUYCGDZLFXEELK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Br |
正規SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)
